![molecular formula C17H9F3N4O4S B591855 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole CAS No. 946500-06-7](/img/no-structure.png)

3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

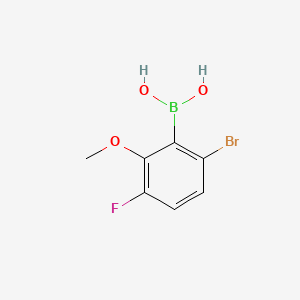

Descripción

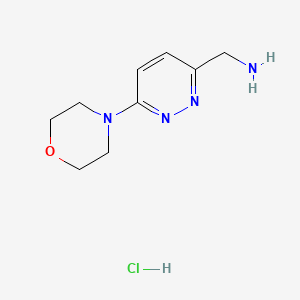

1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan . 1,3,4-Oxadiazole derivatives possess remarkable biological properties; they can be used as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic agents .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been explored by several research groups . For example, Du et al. synthesized 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones having antibacterial activity by the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride in the presence of a catalyst .Molecular Structure Analysis

1,3,4-Oxadiazole is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis

In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .Mecanismo De Acción

1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as inhibition of growth factors, enzymes, and kinases . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Direcciones Futuras

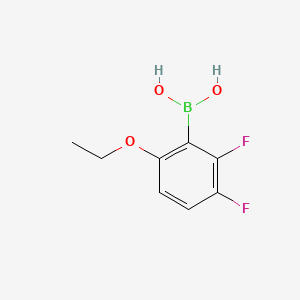

Propiedades

Número CAS |

946500-06-7 |

|---|---|

Nombre del producto |

3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole |

Fórmula molecular |

C17H9F3N4O4S |

Peso molecular |

422.338 |

Nombre IUPAC |

2,2,2-trifluoro-1-[5-[3-[[4-(1,3,4-oxadiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone |

InChI |

InChI=1S/C17H9F3N4O4S/c18-17(19,20)14(25)11-5-6-12(29-11)16-22-13(24-28-16)7-26-10-3-1-9(2-4-10)15-23-21-8-27-15/h1-6,8H,7H2 |

Clave InChI |

JVTOOESMFVITDU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC3=NOC(=N3)C4=CC=C(S4)C(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)

![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)